3,4-DAA

Description

Properties

IUPAC Name |

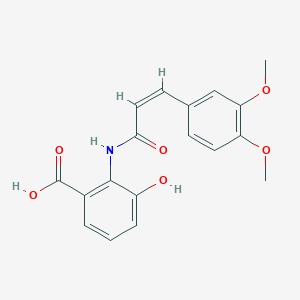

2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6/c1-24-14-8-6-11(10-15(14)25-2)7-9-16(21)19-17-12(18(22)23)4-3-5-13(17)20/h3-10,20H,1-2H3,(H,19,21)(H,22,23)/b9-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBVPPBIEOCMIE-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC=C2O)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C(=O)NC2=C(C=CC=C2O)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Immunomodulatory Mechanisms of 3,4-DAA (Tranilast) in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminophenyl-L-alanine (3,4-DAA), more commonly known in its derivative form as N-(3,4-dimethoxycinnamonyl) anthranilic acid or Tranilast, is an orally active anti-allergic agent that has garnered significant interest for its immunomodulatory and anti-inflammatory properties.[1][2] Initially developed for the treatment of allergic disorders such as asthma and atopic dermatitis, its therapeutic potential has been explored in a variety of conditions, including autoimmune diseases.[2][3] This technical guide provides an in-depth overview of the core mechanisms of action of Tranilast in the context of autoimmune disease, with a focus on its molecular targets, effects on key signaling pathways, and supporting experimental data.

Core Mechanisms of Action in Autoimmunity

Tranilast exerts its immunomodulatory effects through a multi-faceted approach, targeting several key pathways implicated in the pathogenesis of autoimmune diseases. The primary mechanisms include the inhibition of the NLRP3 inflammasome, modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, and stabilization of mast cells.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[4][5] Dysregulation of the NLRP3 inflammasome is implicated in a variety of autoimmune and inflammatory disorders.[4]

Tranilast has been identified as a direct inhibitor of the NLRP3 inflammasome.[4][6][7] Mechanistically, Tranilast binds directly to the NACHT domain of NLRP3, which is essential for its oligomerization and subsequent activation of the inflammasome complex.[4][6][7] By preventing NLRP3 oligomerization, Tranilast effectively blocks the downstream cascade, leading to a reduction in caspase-1 cleavage and the secretion of IL-1β.[4] This inhibitory action is specific to the NLRP3 inflammasome, with no significant effects observed on AIM2 or NLRC4 inflammasomes.[4][6]

Modulation of the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of immune responses, with roles in both promoting and suppressing inflammation depending on the cellular context. In many autoimmune conditions, dysregulated TGF-β signaling contributes to fibrosis and chronic inflammation.

Tranilast has been shown to inhibit the TGF-β signaling pathway.[8][9][10][11][12] It achieves this by suppressing the expression and/or action of key downstream mediators, including Smad4.[10][11] Studies have demonstrated that Tranilast can reduce the phosphorylation of Smad2, a crucial step in the canonical TGF-β signaling cascade. By interfering with this pathway, Tranilast can mitigate the pro-fibrotic and certain pro-inflammatory effects of TGF-β.

Mast Cell Stabilization

Mast cells are key effector cells in allergic responses and are increasingly recognized for their contribution to the inflammatory processes in autoimmune diseases. Upon activation, mast cells release a variety of pro-inflammatory mediators, including histamine, proteases, and cytokines.

Tranilast is a potent mast cell stabilizer.[13] It inhibits the antigen-induced release of these inflammatory mediators from mast cells, thereby dampening the inflammatory response.[13] This action is particularly relevant in autoimmune conditions where mast cell activation contributes to tissue damage and inflammation, such as in rheumatoid arthritis.[13]

Quantitative Data

The following tables summarize the available quantitative data on the bioactivity of Tranilast from the cited literature.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | HaCaT | 605.7 µM | [8] |

| Assay | Cell Type | Tranilast Concentration | Effect | Reference |

| TGF-β2 Expression | Human Trabecular Meshwork Cells | 12.5 mg/L | Significant decrease in TGF-β2/G3PDH ratio (1.85 ± 0.35 vs. 3.82 ± 0.56 in control) | [9] |

| TGF-β2 Expression | Human Trabecular Meshwork Cells | 25.0 mg/L | Significant decrease in TGF-β2/G3PDH ratio (1.66 ± 0.42 vs. 3.82 ± 0.56 in control) | [9] |

| TGF-β2 Expression | Human Trabecular Meshwork Cells | 50.0 mg/L | Significant decrease in TGF-β2/G3PDH ratio (1.16 ± 0.24 vs. 3.82 ± 0.56 in control) | [9] |

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model for rheumatoid arthritis.

Materials:

-

Bovine or chick type II collagen

-

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

-

DBA/1 or B10.RIII mice (7-8 weeks old)

-

Tranilast (for treatment group)

-

Vehicle control

Protocol:

-

Immunization (Day 0): Prepare an emulsion of type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster (Day 21): Prepare an emulsion of type II collagen in IFA. Administer a booster injection of 100 µL at a different site near the base of the tail.

-

Treatment: Begin oral administration of Tranilast (e.g., 400 mg/kg/day) or vehicle control to the respective groups, typically starting from the onset of clinical signs of arthritis or in a prophylactic setting.

-

Clinical Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling, erythema, and joint stiffness. Score the severity of arthritis using a standardized clinical scoring system.

-

Histological Analysis: At the end of the study, sacrifice the mice and collect paw tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Biochemical Analysis: Analyze serum or tissue samples for levels of inflammatory cytokines and other relevant biomarkers.

NLRP3 Inflammasome Inhibition Assay in Macrophages

This protocol is used to assess the direct inhibitory effect of Tranilast on the NLRP3 inflammasome.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or THP-1 cells

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP (NLRP3 activators)

-

Tranilast

-

ELISA kits for IL-1β

-

Antibodies for Western blotting (caspase-1, IL-1β)

Protocol:

-

Cell Culture: Culture BMDMs or PMA-differentiated THP-1 cells in appropriate media.

-

Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibition: Pre-incubate the primed cells with various concentrations of Tranilast for 30-60 minutes.

-

Activation: Stimulate the cells with an NLRP3 activator such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes.

-

Sample Collection: Collect the cell culture supernatants and cell lysates.

-

Analysis:

-

Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.

-

Analyze the cell lysates and supernatants for cleaved caspase-1 (p20) and mature IL-1β (p17) by Western blotting.

-

Signaling Pathway Diagrams

References

- 1. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tranilast - Wikipedia [en.wikipedia.org]

- 3. Therapeutic potential of tranilast, an anti-allergy drug, in proliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tranilast directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Tranilast Directly Targets NLRP3 to Protect Melanocytes From Keratinocyte-Derived IL-1β Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [The inhibitory effect of tranilast on transforming growth factor-beta(2) expression in cultured human trabecular meshwork cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tranilast Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Immunomodulatory Properties of 3,4-Diaminoanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential immunomodulatory properties of 3,4-diaminoanthraquinone (3,4-DAA). While direct research on this compound is limited, this document synthesizes available data on closely related anthraquinone derivatives to infer its likely biological effects and mechanisms of action. This guide covers potential effects on immune cell function, cytokine production, and key signaling pathways. Detailed experimental protocols for investigating these properties are provided, alongside visualizations of relevant biological pathways and experimental workflows to facilitate further research in this area.

Introduction

Anthraquinones are a class of aromatic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While many studies have focused on their anti-cancer properties, emerging evidence suggests that certain derivatives possess potent immunomodulatory capabilities. This guide focuses on 3,4-diaminoanthraquinone (this compound), a specific isomer of diaminoanthraquinone. Due to a scarcity of direct studies on this compound, this document draws upon findings from analogous compounds, particularly other dihydroxy- and diaminoanthraquinones, to build a predictive framework for its immunomodulatory potential. The primary aim is to provide researchers with a foundational resource to design and execute studies to elucidate the specific effects of this compound on the immune system.

Potential Immunomodulatory Effects of this compound

Based on studies of structurally similar anthraquinone derivatives, this compound is hypothesized to exert immunomodulatory effects by influencing various immune cells, including lymphocytes and macrophages.

Effects on Immune Cell Populations

It is plausible that this compound could modulate the proliferation and function of key immune cell populations. For instance, hydroquinone, a related compound, has been shown to suppress the proliferation of lymphocytes isolated from bone marrow and spleen.[1] Further investigation is required to determine if this compound exhibits similar cytostatic or pro-apoptotic effects on T cells, B cells, and macrophages.

Modulation of Cytokine Production

A key aspect of immunomodulation is the regulation of cytokine secretion. A study on the anthraquinone derivative O,O'-bis-(3'-iodopropyl)-1,4-dihydroxyanthraquinone (DIPDHAQ) in an experimental autoimmune encephalomyelitis model demonstrated a significant decrease in the levels of several pro-inflammatory cytokines and chemokines.[2] This suggests that this compound may also possess the ability to suppress the production of inflammatory mediators.

Table 1: Effects of an Anthraquinone Analog (DIPDHAQ) on Cytokine and Chemokine Levels in the Spinal Cord [2]

| Cytokine/Chemokine | Effect of DIPDHAQ Treatment |

| IL-17 | Decrease |

| IFN-γ | Decrease |

| IL-12p40 | Decrease |

| IL-6 | Decrease |

| TGF-β | Decrease |

| CCL5 | Decrease |

| CCL20 | Decrease |

Note: This data is for a structural analog of this compound and should be considered indicative rather than definitive for this compound itself.

Postulated Signaling Pathways

The immunomodulatory effects of various compounds are often mediated through the modulation of critical intracellular signaling pathways. For this compound, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are of particular interest due to their central role in inflammation and immunity.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[3][4] Several natural compounds exert their anti-inflammatory effects by inhibiting this pathway.[4] It is hypothesized that this compound may interfere with NF-κB activation, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, which would prevent the nuclear translocation of the p65 subunit.

MAPK Signaling Pathway

The MAPK signaling cascades, including ERK, p38, and JNK, are crucial for transducing extracellular signals into cellular responses, such as cytokine production and cell proliferation.[5] The anti-inflammatory effects of some compounds are mediated through the suppression of MAPK pathways.[6][7] It is plausible that this compound could modulate the phosphorylation and activation of key MAPK proteins, thereby influencing downstream inflammatory responses.

Experimental Protocols

To systematically investigate the immunomodulatory properties of this compound, a series of in vitro experiments are recommended.

General Workflow for In Vitro Immunomodulation Assessment

The following diagram outlines a typical workflow for assessing the immunomodulatory effects of a test compound like this compound.

Protocol for In Vitro Treatment of Macrophages and Cytokine Analysis

This protocol describes the treatment of a macrophage cell line (e.g., RAW 264.7) with this compound, followed by stimulation with lipopolysaccharide (LPS) and subsequent measurement of cytokine production using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

3,4-Diaminoanthraquinone (this compound)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for TNF-α, IL-6, and IL-10

-

96-well cell culture plates

-

96-well ELISA plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control. Incubate for 2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control group.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

-

Cytokine ELISA: Perform ELISAs for TNF-α, IL-6, and IL-10 on the collected supernatants according to the manufacturer's instructions.[8][9][10][11] Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, an enzyme conjugate, and a substrate for colorimetric detection.[8][9][10][11]

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on a standard curve.

Protocol for Flow Cytometric Analysis of Immune Cell Markers

This protocol provides a general framework for staining immune cells to analyze the expression of surface markers by flow cytometry.[12][13][14]

Materials:

-

Isolated immune cells (e.g., PBMCs)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of immune cells at a concentration of 1 x 107 cells/mL.

-

Fc Receptor Blocking: (Optional) Incubate cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.

-

Antibody Staining: Aliquot 100 µL of the cell suspension into FACS tubes. Add the pre-titrated fluorochrome-conjugated antibodies. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Add 2 mL of FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice.

-

Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.

-

Data Acquisition: Acquire the samples on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to quantify different immune cell populations.

Protocol for Western Blot Analysis of NF-κB and MAPK Pathways

This protocol outlines the steps for analyzing the activation of NF-κB and MAPK signaling pathways by Western blotting.[15][16][17]

Materials:

-

Cell lysate from treated and stimulated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

While direct experimental evidence for the immunomodulatory properties of 3,4-diaminoanthraquinone is currently lacking, data from structurally related compounds suggest that it holds potential as a modulator of immune responses. It is hypothesized that this compound may suppress inflammatory processes by inhibiting the production of pro-inflammatory cytokines, potentially through the downregulation of the NF-κB and MAPK signaling pathways.

The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic investigation of this compound's effects on the immune system. Future research should focus on:

-

Dose-response studies to determine the optimal concentrations for immunomodulatory activity and to assess potential cytotoxicity.

-

Comprehensive cytokine profiling to understand the broader impact of this compound on the cytokine network.

-

In-depth analysis of signaling pathways to elucidate the precise molecular mechanisms of action.

-

In vivo studies in relevant animal models of inflammatory diseases to validate the in vitro findings and assess therapeutic potential.

By pursuing these avenues of research, the scientific community can uncover the true immunomodulatory profile of 3,4-diaminoanthraquinone and evaluate its potential as a novel therapeutic agent for immune-related disorders.

References

- 1. Suppressive Effect of Hydroquinone, a Benzene Metabolite, on In Vitro Inflammatory Responses Mediated by Macrophages, Monocytes, and Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anthraquinone derivative O,O'-bis-(3'-iodopropyl)-1,4-dihydroxyanthraquinone modulates immune response and improves experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Studies on MAPK signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. h-h-c.com [h-h-c.com]

- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 12. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]

- 14. Immune cell phenotyping using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. researchgate.net [researchgate.net]

- 17. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

A Technical Guide to the Cellular Pathways Affected by 1,3-Diaminoadamantane (Memantine) and Direct-Acting Antiviral (DAA) Therapies

Executive Summary: The compound "3,4-DAA" is not described in the available scientific literature, suggesting a likely typographical error. This guide addresses the two most probable intended subjects: 1,3-Diaminoadamantane (Memantine) , a well-known N-methyl-D-aspartate (NMDA) receptor antagonist, and Direct-Acting Antivirals (DAAs) , a class of drugs that have revolutionized the treatment of Hepatitis C. This document provides a detailed overview of the cellular pathways modulated by these therapeutics, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Part 1: Cellular Pathways Affected by 1,3-Diaminoadamantane (Memantine)

Memantine, an uncompetitive antagonist of the NMDA receptor, is a cornerstone in the management of moderate-to-severe Alzheimer's disease. Its primary mechanism involves the modulation of glutamatergic neurotransmission, thereby preventing excitotoxicity.[1][2][3] Beyond this primary function, memantine treatment induces a cascade of changes in various cellular pathways, influencing neuronal survival, plasticity, and inflammation.

Core Signaling Pathways Modulated by Memantine

1. Glutamatergic and GABAergic Pathways: Memantine's principal action is to block the ion channel of the NMDA receptor, particularly when it is excessively open, a state associated with pathological conditions like Alzheimer's disease.[4][5] This action prevents a prolonged influx of Ca2+ ions, which can trigger neurotoxic cascades.[3] Interestingly, proteomic studies on the hippocampus of Alzheimer's patients treated with memantine have shown an enhanced expression of postsynaptic glutamatergic and GABAergic receptors, suggesting that the treatment not only mitigates excitotoxicity but may also trigger broader adaptive changes in synaptic signaling and plasticity.[6][7]

2. Neuroinflammation and Immune Response: In models of neuroinflammation, memantine has been shown to provide significant protection to neurons.[8] Transcriptomic analyses of brain tissue from mice with E. coli-induced meningitis treated with memantine revealed a significant reduction in the expression of pro-inflammatory factors such as IL33, IL18rap, and MMP10, while up-regulating anti-inflammatory factors like Tnfaip3 and CISH.[9] This suggests a modulatory role for memantine on inflammatory pathways, potentially by influencing NF-κB signaling.[9]

3. Cytoskeletal Dynamics and Axon Guidance: Proteomic analysis of the brains of Alzheimer's disease model mice treated with memantine has revealed significant modulation of pathways associated with the cytoskeleton and axon guidance.[1][10] These findings suggest that memantine's therapeutic effects may extend to maintaining neuronal structure and connectivity.

4. ErbB Signaling Pathway: The same proteomic studies in Alzheimer's model mice also identified the ErbB signaling pathway as being modulated by memantine in the hippocampus.[10] The ErbB family of receptor tyrosine kinases plays a crucial role in regulating cell proliferation, differentiation, and survival, and its modulation could contribute to the neuroprotective effects of memantine.

Quantitative Proteomic and Transcriptomic Data

The following tables summarize quantitative data from studies investigating the effects of memantine treatment.

Table 1: Proteomic Changes in the Brain of 3xTg-AD Mice Treated with Memantine [1]

| Protein | Brain Region | Fold Change (Memantine/AD) | Function |

| PCNT | Hippocampus & Cortex | Up-regulated | Cytoskeleton organization |

| ATAXIN2 | Hippocampus | Up-regulated | RNA binding |

| TNIK | Hippocampus | Up-regulated | Signal transduction |

| NOL3 | Hippocampus | Up-regulated | Apoptosis regulation |

| FLNA | Hippocampus | Down-regulated | Cytoskeleton organization |

| MARK2 | Hippocampus | Down-regulated | Tau phosphorylation |

| BRAF | Hippocampus & Cortex | Down-regulated | MAP kinase signaling |

| PMPCB | Cortex | Up-regulated | Mitochondrial processing |

| CRK | Cortex | Up-regulated | Signal transduction |

| MBP | Cortex | Up-regulated | Myelin sheath formation |

| DNM2 | Cortex | Down-regulated | Endocytosis |

| TAGLN2 | Cortex | Down-regulated | Actin binding |

| FRYL | Cortex | Down-regulated | Cytoskeleton organization |

Table 2: Proteomic Changes in GIMEN Neuroblastoma Cells Treated with Memantine [11]

| Protein | Fold Change | Function |

| Coronin-1C | 1.44 | Actin binding |

| β-actin | -1.21 | Cytoskeleton |

| γ-enolase | -1.21 | Glycolysis |

| Glutathione synthetase | -1.28 | Glutathione synthesis |

| Spermatogenesis-associated protein 24 | -1.46 | Unknown |

| V-set transmembrane domain-containing protein 2B | -1.46 | Unknown |

Table 3: Transcriptomic Changes in the Forebrain of Shank2-KO Mice with Early Chronic Memantine Treatment [3]

| Gene Set Category | Regulation |

| Chromatin-related genes | Up-regulated |

| RNA-splicing-related genes | Up-regulated |

| Mitochondria-related genes | Down-regulated |

| Extracellular matrix (ECM)-related genes | Down-regulated |

| Ribosome-related genes | Down-regulated |

| Actin-related genes | Down-regulated |

Visualizing Memantine's Mechanism and Experimental Workflows

Experimental Protocols

1. Quantitative Proteomics of Brain Tissue [12]

-

Protein Extraction: Brain tissue samples are homogenized in liquid nitrogen and lysed in a buffer containing 2% SDS.

-

In-solution Trypsin Digestion: 100 µg of protein from each sample is reduced with DTT and alkylated with iodoacetamide. Proteins are then precipitated with ice-cold acetone and resuspended in 2M urea. Digestion is carried out with Lys-C followed by trypsin.

-

TMT Labeling: Digested peptides are labeled with Tandem Mass Tags (TMT) for multiplexed quantification.

-

LC-MS/MS Analysis: Labeled peptides are analyzed on a high-resolution mass spectrometer, such as an Orbitrap Fusion Lumos Tribrid.

-

Data Analysis: Raw data is processed using software like Proteome Discoverer. Peptides and proteins are identified by searching against a relevant protein database. Quantification is based on the reporter ion intensities from the TMT tags. Statistical analysis is performed to identify differentially expressed proteins.

2. RNA Sequencing of Brain Tissue [3][13]

-

RNA Extraction: Total RNA is extracted from brain tissue using TRIzol reagent, followed by cleanup with Qiagen RNeasy columns, including an on-column DNase treatment to remove genomic DNA. RNA integrity is assessed using a Bioanalyzer.

-

Library Preparation: cDNA libraries are prepared from total RNA using a kit such as the TruSeq RNA Sample Prep Kit v2 (Illumina).

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.

-

Data Analysis: Raw sequencing reads are aligned to a reference genome. Gene expression is quantified, and differential gene expression analysis is performed using packages like DESeq2 in R/Bioconductor.

Part 2: Cellular Pathways Affected by Direct-Acting Antiviral (DAA) Therapies

Direct-Acting Antivirals (DAAs) have transformed the treatment of chronic Hepatitis C Virus (HCV) infection, achieving cure rates of over 95%.[14] These drugs target specific HCV non-structural (NS) proteins that are essential for viral replication.[14][15] The primary classes of DAAs include NS3/4A protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors.[16] Treatment with DAAs leads to a rapid reduction in viral load, which in turn has profound effects on host cellular pathways, particularly those related to the immune response.

Core Cellular Pathways Modulated by DAAs

1. Interferon Signaling Pathway: Chronic HCV infection is characterized by a persistent activation of the host's interferon (IFN) system. However, the virus has mechanisms to evade a fully effective IFN response. DAA-induced clearance of HCV leads to a rapid and dramatic downregulation of interferon-stimulated genes (ISGs) and the broader IFN signaling pathway.[16][17][18] This indicates a normalization of the innate immune response following viral eradication.

2. Immune and Inflammatory Response: The clearance of HCV with DAAs results in a significant reduction in hepatic inflammation. Proteomic analysis of liver biopsies from patients treated with DAAs shows a decrease in proteins associated with immune cell activation and antigen presentation, such as NF-κB and HLA-DR.[17] This reflects a quieting of the chronic immune activation that drives liver damage in HCV infection.

3. T-Cell Activation and Exhaustion: Chronic HCV infection is associated with T-cell exhaustion, impairing the adaptive immune response. Single-cell transcriptomic analyses of T-cells from patients undergoing DAA therapy have shown significant shifts in gene expression.[16] While DAA treatment leads to a reduction in the expression of genes associated with innate immune activation, some studies suggest that T-cell function may only be partially restored after viral clearance.[12]

4. Lipid Metabolism: HCV is known to manipulate host lipid metabolism to facilitate its replication and assembly. Proteomic and transcriptomic studies have shown that DAA treatment leads to changes in the expression of proteins and genes involved in lipid metabolism, consistent with the cessation of viral hijacking of these pathways.[2][17]

Quantitative Proteomic and Transcriptomic Data

The following tables summarize quantitative data from studies investigating the effects of DAA treatment.

Table 4: Proteomic Changes in Liver Biopsies of HCV Patients Treated with DAAs [17]

| Protein Category | Regulation | Example Proteins |

| Interferon-stimulated genes (ISGs) | Down-regulated | IFI6, IFI27, ISG15, MX1 |

| Antiviral response | Down-regulated | OAS1, OAS2, OAS3 |

| Immune cell activation | Down-regulated | NFKB, HLA-DR |

| Antigen presentation | Down-regulated | HLA-A, HLA-B, HLA-C |

Table 5: Transcriptomic Changes in T-Cells of HCV Patients Treated with DAAs [16][18]

| Gene | Regulation | Function |

| ISG15 | Down-regulated | Interferon-stimulated gene |

| ISG20 | Down-regulated | Interferon-stimulated gene |

| IFIT3 | Down-regulated | Interferon-stimulated gene |

| OAS1 | Down-regulated | Interferon-stimulated gene |

| MX1 | Down-regulated | Interferon-stimulated gene |

| DUSP1 | Transiently Up-regulated | Negative regulator of inflammation |

Visualizing DAA's Mechanism and Experimental Workflows

Experimental Protocols

1. Quantitative Proteomics of Liver Biopsies [17]

-

Sample Preparation: Paired liver biopsies are obtained before and after DAA treatment. Proteins are extracted from the tissue samples.

-

Tandem Mass Tag (TMT) Labeling: Proteins are digested into peptides, which are then labeled with TMT reagents for multiplexed quantitative analysis.

-

LC-MS3 Analysis: The labeled peptides are separated by liquid chromatography and analyzed by a three-stage mass spectrometry (MS3) method to enhance quantification accuracy.

-

Data Analysis: Mass spectrometry data is processed to identify and quantify proteins. Statistical tests (e.g., paired t-test) are used to identify proteins with significant changes in abundance between pre- and post-treatment samples. Pathway analysis is performed on the differentially expressed proteins.

2. Single-Cell RNA Sequencing of T-Cells [16]

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples. CD3+ T-cells are then purified from the PBMCs.

-

Single-Cell Library Preparation: A single-cell suspension of T-cells is processed using a droplet-based single-cell RNA sequencing platform (e.g., 10x Genomics Chromium). This involves partitioning individual cells into droplets with barcoded beads for cell- and transcript-specific labeling.

-

Sequencing: The resulting cDNA libraries are sequenced on a high-throughput platform.

-

Data Analysis: Sequencing data is processed to generate gene expression matrices for each cell. Cells are clustered based on their transcriptomic profiles, and cell types are identified. Differential gene expression analysis is performed between conditions (e.g., pre- vs. post-treatment) within each cell cluster. Pathway enrichment analysis is then used to interpret the biological significance of the differentially expressed genes.

References

- 1. Memantine Improves Cognitive Function and Alters Hippocampal and Cortical Proteome in Triple Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic approaches to analyzing hepatitis C virus biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early Chronic Memantine Treatment-Induced Transcriptomic Changes in Wild-Type and Shank2-Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.cuni.cz [publications.cuni.cz]

- 5. escholarship.org [escholarship.org]

- 6. Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in multi-omics research on viral hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rna-seqblog.com [rna-seqblog.com]

- 9. Repositioning of Memantine as a Potential Novel Therapeutic Agent against Meningitic E. coli-Induced Pathogenicities through Disease-Associated Alpha7 Cholinergic Pathway and RNA Sequencing-Based Transcriptome Analysis of Host Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oatext.com [oatext.com]

- 12. Quantitative proteomic analysis of the frontal cortex in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AD Knowledge Portal [adknowledgeportal.synapse.org]

- 14. Proteome and Computational Analyses Reveal New Insights into the Mechanisms of Hepatitis C Virus Mediated Liver Disease Post-Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptomic signatures of treatment response to the combination of escitalopram and memantine or placebo in late-life depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Single-cell transcriptomic analyses of T cells in chronic HCV-infected patients dominated by DAA-induced interferon signaling changes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hepatitis C Virus Treatment with Direct Acting Antivirals Induces Rapid Changes in the Hepatic Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Single-cell transcriptomic analyses of T cells in chronic HCV-infected patients dominated by DAA-induced interferon signaling changes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3,4-Dihydroxy-5-Nitrobenzaldehyde (3,4-DAA) in Inhibiting Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast cell activation is a critical initiating event in Type I hypersensitivity reactions, including allergic asthma, rhinitis, and anaphylaxis. The aggregation of the high-affinity IgE receptor (FcεRI) on the mast cell surface triggers a complex signaling cascade, leading to the release of pre-formed inflammatory mediators through degranulation. A pivotal enzyme in this pathway is Spleen Tyrosine Kinase (Syk), which acts as a central node for downstream signaling. Inhibition of Syk is a validated therapeutic strategy for attenuating allergic responses. This technical guide explores the hypothesized role of 3,4-Dihydroxy-5-Nitrobenzaldehyde (3,4-DAA), a substituted catechol aldehyde, as a potential inhibitor of mast cell degranulation, focusing on Syk as its putative molecular target. We provide a detailed overview of the FcεRI signaling pathway, comprehensive experimental protocols for evaluating mast cell degranulation inhibitors, and illustrative quantitative data from established Syk inhibitors to serve as a benchmark for future studies on compounds like this compound.

Introduction: Mast Cell Activation and the FcεRI Signaling Pathway

Mast cells are tissue-resident immune cells laden with granules containing potent inflammatory mediators such as histamine, proteases (e.g., tryptase), and cytokines.[1] The primary mechanism for their activation in allergic responses is through the cross-linking of FcεRI receptors.[2] This process, initiated by an allergen binding to IgE antibodies already bound to FcεRI, triggers a phosphorylation cascade that is essential for degranulation.[3]

The key initial steps of this signaling pathway are:

-

Receptor Aggregation: Multivalent antigens (allergens) cross-link IgE-bound FcεRI complexes.[4]

-

Src Kinase Activation: The Src family kinase Lyn, which is associated with the receptor, phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the β and γ subunits of FcεRI.[3][4]

-

Syk Recruitment and Activation: The doubly phosphorylated ITAMs serve as a docking site for the tandem SH2 domains of Spleen Tyrosine Kinase (Syk).[5] Upon binding, Syk undergoes a conformational change and is activated, subsequently autophosphorylating itself to become fully active.[4]

Activated Syk is the critical gatekeeper for the downstream signals that lead to degranulation. Its absence or inhibition results in a near-complete blockade of mediator release.[4] Activated Syk phosphorylates multiple adapter proteins, including Linker for Activation of T-cells (LAT) and Non-T-cell Activation Linker (NTAL), which then recruit a host of other signaling molecules, culminating in:

-

Calcium Mobilization: Activation of Phospholipase Cγ (PLCγ) leads to the generation of inositol trisphosphate (IP3), which triggers the release of intracellular calcium stores.

-

MAPK and PI3K/Akt Pathway Activation: These pathways are crucial for the production and secretion of cytokines and chemokines.[6]

Given its indispensable role, Syk has emerged as a prime therapeutic target for allergic and inflammatory diseases.[1][]

Hypothesized Mechanism of Action for this compound: Syk Inhibition

While direct experimental evidence for 3,4-Dihydroxy-5-Nitrobenzaldehyde (this compound) inhibiting Syk is not yet available in published literature, its chemical structure provides a rationale for investigating this potential mechanism. This compound is a derivative of protocatechuic aldehyde and possesses a catechol moiety, which is a common feature in many kinase inhibitors.[8] Furthermore, flavonoids, which often contain dihydroxy-phenyl groups, have been shown to inhibit Syk activity and mast cell degranulation.[9]

We hypothesize that this compound acts as an inhibitor of mast cell degranulation primarily by targeting the ATP-binding site of Syk, thereby preventing its phosphorylation and activation. This would effectively halt the signaling cascade immediately downstream of the FcεRI receptor. The anticipated downstream effects of this inhibition would be a significant reduction in calcium mobilization, MAPK/PI3K pathway activation, and consequently, the release of β-hexosaminidase, histamine, and pro-inflammatory cytokines.

The diagram below illustrates the proposed point of inhibition for this compound within the FcεRI signaling cascade.

Quantitative Data on Syk Inhibitor Efficacy

To provide a benchmark for evaluating this compound, this section summarizes quantitative data from studies on known Syk inhibitors. The compound R406 is the active metabolite of Fostamatinib, an approved Syk inhibitor, and serves as a potent example.[6][] LAS189386 is another novel Syk inhibitor developed for inhaled administration.[10]

Table 1: Inhibition of Mast Cell Degranulation Markers

| Compound | Assay | Cell Type | IC50 | Reference |

|---|---|---|---|---|

| R406 | [³H]-Serotonin Release | BMMCs | ~100 nM | [6] |

| LAS189386 | β-Hexosaminidase Release | LAD2 cells | 56 nM |[10] |

Table 2: Inhibition of Cytokine Production

| Compound | Cytokine | Cell Type | IC50 | Reference |

|---|---|---|---|---|

| R406 | TNF-α | BMMCs | ~50 nM | [6] |

| R406 | IL-6 | BMMCs | ~50 nM | [6] |

| R406 | IL-13 | BMMCs | ~50 nM |[6] |

Table 3: Inhibition of Signaling Pathway Components

| Compound | Target | Cell Type | IC50 | Reference |

|---|---|---|---|---|

| LAS189386 | Syk Phosphorylation | RBL-2H3 | 41 nM | [10] |

| R406 | ERK1/2 Phosphorylation | BMMCs | Dose-dependent inhibition | [6] |

| R406 | JNK Phosphorylation | BMMCs | Dose-dependent inhibition |[6] |

Detailed Experimental Protocols

To test the hypothesis that this compound inhibits mast cell degranulation via Syk, a series of in vitro experiments are required. The following protocols provide a standardized framework for such an investigation.

General Experimental Workflow

The overall process involves culturing mast cells, sensitizing them with IgE, treating them with the test compound (this compound), inducing degranulation with an antigen, and finally, measuring the outcomes.

Protocol: β-Hexosaminidase Release Assay (Degranulation)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker for mast cell degranulation.

-

Cell Seeding: Seed mast cells (e.g., RBL-2H3 or Bone Marrow-Derived Mast Cells - BMMCs) in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Sensitization: Sensitize cells overnight with anti-DNP IgE (e.g., 0.5 µg/mL).

-

Washing: Wash cells twice with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.

-

Pre-treatment: Add Tyrode's buffer containing various concentrations of this compound (or vehicle control) to the wells and incubate for 1 hour at 37°C.

-

Stimulation: Induce degranulation by adding DNP-HSA antigen (e.g., 100 ng/mL). Include negative controls (buffer only) and a positive control for maximum release (e.g., 0.5% Triton X-100). Incubate for 45-60 minutes at 37°C.

-

Reaction Termination: Stop the reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 5 minutes at 4°C.

-

Substrate Incubation: Transfer 30 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 10 µL of substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNAG) to each well. Incubate for 1-2 hours at 37°C.[3]

-

Measurement: Stop the reaction by adding 150 µL of a stop solution (e.g., 0.1 M carbonate buffer, pH 10). Read the absorbance at 405 nm.

-

Calculation: Calculate the percent degranulation using the formula: % Release = [(Sample Abs - Spontaneous Abs) / (Total Abs - Spontaneous Abs)] x 100

Protocol: Western Blot for Syk Phosphorylation

This protocol determines if this compound inhibits the activation of Syk.

-

Cell Culture and Treatment: Culture and treat cells with IgE, this compound, and antigen as described above, but in larger culture dishes (e.g., 6-well plates) to obtain sufficient protein. Stimulation time should be short (e.g., 5-10 minutes) to capture peak phosphorylation.

-

Cell Lysis: After stimulation, immediately place plates on ice and wash with ice-cold PBS. Lyse the cells with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Syk (e.g., anti-p-Syk Tyr525/526).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Syk and a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The inhibition of Spleen Tyrosine Kinase is a clinically validated approach for mitigating mast cell-mediated allergic diseases. This guide outlines a clear scientific and methodological framework for investigating 3,4-Dihydroxy-5-Nitrobenzaldehyde (this compound) as a potential inhibitor of this pathway. Based on its chemical structure, there is a sound rationale for hypothesizing that this compound targets Syk.

The immediate next steps for drug development professionals and researchers are to perform the detailed in vitro assays described herein. Specifically, determining the IC50 of this compound on β-hexosaminidase release and confirming its ability to block Syk phosphorylation are critical validation points. Should these initial studies prove successful, further investigation into its effects on cytokine production, in vivo efficacy in passive cutaneous anaphylaxis (PCA) models, and a comprehensive kinase selectivity profile would be warranted. This structured approach will efficiently determine the therapeutic potential of this compound as a novel mast cell stabilizer.

References

- 1. precisionbusinessinsights.com [precisionbusinessinsights.com]

- 2. Emergence Of SYK Inhibitors In Clinical Trials - BioSpace [biospace.com]

- 3. FcεR1 Signal pathway - Creative Biolabs [creativebiolabs.net]

- 4. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shaping the response: The role of FcεRI and Syk expression levels in mast cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of syk activity and degranulation of human mast cells by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-Dimethoxycinnamoyl) anthranilic acid, widely known as Tranilast, is a multifaceted pharmacological agent with a well-documented history as an anti-allergic drug. Initially recognized for its ability to stabilize mast cells and inhibit the release of histamine and other inflammatory mediators, its therapeutic potential has expanded to encompass a range of fibrotic and inflammatory conditions. This technical guide provides an in-depth exploration of the pharmacological profile of Tranilast, with a focus on its core mechanisms of action: mast cell stabilization, modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, and direct inhibition of the NLRP3 inflammasome. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals.

Core Pharmacological Mechanisms

Tranilast exerts its therapeutic effects through three primary, interconnected pathways. It is a potent mast cell stabilizer, a modulator of the pro-fibrotic TGF-β signaling cascade, and a direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune response.

Mast Cell Stabilization

Tranilast's anti-allergic properties stem from its ability to inhibit the degranulation of mast cells, thereby preventing the release of histamine, leukotrienes, and prostaglandins that mediate allergic reactions.[1] This stabilization is achieved by dose-dependently inhibiting the process of exocytosis.[2]

Inhibition of TGF-β Signaling

Tranilast has demonstrated significant anti-fibrotic activity by interfering with the TGF-β signaling pathway.[1] It has been shown to inhibit the secretion of TGF-β and antagonize its effects on cell migration and proliferation.[3] This mechanism is central to its efficacy in treating conditions like keloids and hypertrophic scars.

Direct Inhibition of the NLRP3 Inflammasome

Recent research has identified Tranilast as a direct inhibitor of the NLRP3 inflammasome.[1][4] By binding to the NACHT domain of NLRP3, Tranilast prevents its oligomerization and the subsequent assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[1][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of Tranilast's activity across its primary mechanisms of action.

| Parameter | Assay/Model | Species/Cell Line | Value | Reference |

| Mast Cell Stabilization | ||||

| Inhibition of Degranulation | GTP-γ-S-induced increase in membrane capacitance | Rat peritoneal mast cells | Significant inhibition at 500 µM and 1 mM | [2] |

| Inhibition of Histamine Release | IgE-sensitized mast cells | Rat | - | [6] |

| TGF-β Signaling Inhibition | ||||

| Inhibition of TGF-β Expression | Balloon catheter injured vessels | Rat | Dose-dependent (25, 50, 100 mg/kg) | [3] |

| Binding Affinity (pKi) | In silico docking | Human ALK5 receptor | ≥ 3.57 | [3] |

| NLRP3 Inflammasome Inhibition | ||||

| Inhibition of IL-1β Secretion | MSU-induced peritonitis | Mouse | Effective in vivo | [1][5] |

| Direct Binding | Biotin-Tranilast pulldown with recombinant protein | Human NLRP3 | Direct | [5] |

Detailed Experimental Protocols

Mast Cell Stabilization: Patch-Clamp Electrophysiology

This protocol is adapted from studies investigating the effect of Tranilast on mast cell exocytosis.[2]

Objective: To measure changes in whole-cell membrane capacitance (Cm) as an indicator of mast cell degranulation.

Materials:

-

Rat peritoneal mast cells

-

Patch-clamp amplifier system

-

Pipettes with a resistance of 4-6 MΩ

-

Internal solution (in mM): 145 K-glutamate, 2.0 MgCl2, 5.0 HEPES (pH 7.2 with KOH), 100 µM GTP-γ-S

-

External solution containing varying concentrations of Tranilast (e.g., 100 µM, 250 µM, 500 µM, 1 mM)

-

Confocal microscope and a water-soluble fluorescent dye (e.g., lucifer yellow) for membrane deformation analysis

Procedure:

-

Isolate rat peritoneal mast cells and allow them to adhere to coverslips.

-

Prepare internal and external solutions as described above.

-

Establish a giga-seal formation on a mast cell using a patch pipette filled with the internal solution.

-

Rupture the patch membrane to achieve the whole-cell configuration, allowing dialysis of the cell with GTP-γ-S to induce exocytosis.

-

Monitor and record the whole-cell membrane capacitance (Cm) over time using a sine + DC protocol. An increase in Cm corresponds to the fusion of granules with the plasma membrane (degranulation).

-

Perform experiments in the absence (control) and presence of different concentrations of Tranilast in the external solution.

-

For membrane deformation analysis, incubate cells with a fluorescent dye and image using confocal microscopy to observe dye trapping on the cell surface, which is indicative of degranulation.

TGF-β Signaling: Western Blot for SMAD2 Phosphorylation

This protocol is based on studies examining Tranilast's effect on the TGF-β/SMAD pathway.[7][8]

Objective: To determine the effect of Tranilast on TGF-β-induced phosphorylation of SMAD2.

Materials:

-

Cell line of interest (e.g., A549 human alveolar epithelial cells, human peritoneal mesothelial cells)

-

Recombinant human TGF-β1

-

Tranilast

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and blotting apparatus

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat cells with various concentrations of Tranilast (e.g., 50, 100, 200 µM) for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-SMAD2 and total SMAD2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the phospho-SMAD2 signal to total SMAD2 and/or a loading control like β-actin.

NLRP3 Inflammasome Activation: ASC Oligomerization Assay

This protocol is derived from research demonstrating Tranilast's direct inhibition of the NLRP3 inflammasome.[5][9]

Objective: To assess the effect of Tranilast on the oligomerization of the adaptor protein ASC, a key step in inflammasome activation.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

LPS (lipopolysaccharide)

-

Nigericin

-

Tranilast

-

Detergent-based lysis buffer

-

Cross-linking agent (e.g., DSS - disuccinimidyl suberate)

-

SDS-PAGE gels and blotting apparatus

-

Primary antibody: anti-ASC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture BMDMs in appropriate media.

-

Prime the cells with LPS (e.g., 50 ng/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

-

Pre-treat the cells with various concentrations of Tranilast for 30 minutes.

-

Stimulate the cells with nigericin (a potent NLRP3 activator) for 30-60 minutes.

-

Lyse the cells in a detergent-based buffer and collect the insoluble pellets by centrifugation.

-

Resuspend the pellets and cross-link the proteins with DSS.

-

Analyze the cross-linked proteins by SDS-PAGE followed by Western blotting.

-

Probe the membrane with an anti-ASC antibody to detect ASC monomers and oligomers (specks). A reduction in the high molecular weight oligomers in the presence of Tranilast indicates inhibition of inflammasome assembly.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

Caption: Tranilast inhibits mast cell degranulation.

Caption: Tranilast inhibits TGF-β signaling.

Caption: Tranilast inhibits NLRP3 inflammasome activation.

Experimental Workflows

Caption: Western Blot Workflow.

Caption: Patch-Clamp Workflow.

Conclusion

N-(3,4-Dimethoxycinnamoyl) anthranilic acid (Tranilast) is a versatile pharmacological agent with a well-defined safety profile and multiple mechanisms of action. Its ability to concurrently target mast cell-mediated allergic responses, TGF-β-driven fibrosis, and NLRP3-dependent inflammation positions it as a valuable tool for both basic research and clinical applications. This guide provides a foundational understanding of its pharmacological profile, offering quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to aid in the design and interpretation of future studies. Further research into the precise molecular binding sites and the interplay between its various mechanisms of action will continue to expand our understanding and potential applications of this important therapeutic compound.

References

- 1. embopress.org [embopress.org]

- 2. Anti-Allergic Drugs Tranilast and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tranilast directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide: 3,4-DAA as an Alternative Splicing Modulator

An important note for our audience: Our comprehensive search for "3,4-DAA" (3,4-dichloroanisole) as an alternative splicing modulator did not yield specific scientific literature or publicly available data detailing its mechanism of action or experimental validation. The information presented in this guide is therefore based on established principles of alternative splicing modulation by small molecules and draws parallels from well-characterized splicing modulators to hypothesize a potential framework for understanding a compound like this compound. This document serves as a foundational guide to the concepts and methodologies relevant to the study of a novel splicing modulator.

Introduction to Alternative Splicing Modulation

Alternative splicing is a fundamental process in eukaryotic gene expression, allowing for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene. This intricate mechanism is regulated by a complex interplay of cis-acting RNA sequences (such as exonic and intronic splicing enhancers and silencers) and trans-acting protein factors (splicing factors). Dysregulation of alternative splicing is a hallmark of numerous diseases, including genetic disorders like Spinal Muscular Atrophy (SMA) and various forms of cancer.[1][2][3][4][5][6]

Small molecules that can modulate alternative splicing represent a promising class of therapeutics.[2][7] These compounds can correct aberrant splicing patterns to restore the production of a functional protein or shift the balance of splice isoforms to induce a desired cellular outcome, such as apoptosis in cancer cells.[1][2][8]

Hypothesized Mechanism of Action for a Novel Splicing Modulator

While the specific target of a hypothetical "this compound" is unknown, small molecule splicing modulators typically function through one of several mechanisms:

-

Direct Binding to Pre-mRNA: Some small molecules can directly bind to specific RNA structures or sequences within the pre-mRNA, influencing the binding of splicing factors or altering the local RNA conformation to favor a particular splice site selection.[9]

-

Modulation of Splicing Factor Activity: Compounds can bind to splicing factors themselves, either promoting or inhibiting their activity. This can involve interfering with their RNA-binding domains, preventing their interaction with other components of the spliceosome, or altering their subcellular localization.

-

Interaction with the Spliceosome: Small molecules can target core components of the spliceosome, the large ribonucleoprotein complex that catalyzes splicing.[10] For example, molecules like pladienolides and spliceostatins bind to the SF3B1 subunit of the U2 snRNP.[7]

-

Altering Post-Translational Modifications of Splicing Factors: The activity of many splicing factors is regulated by post-translational modifications such as phosphorylation. A small molecule could inhibit or activate the kinases or phosphatases responsible for these modifications.[4]

To investigate the mechanism of a novel compound like this compound, a series of experiments would be necessary to elucidate its binding partners and functional effects on the splicing machinery.

Key Therapeutic Targets for Splicing Modulation

Survival Motor Neuron 2 (SMN2)

Spinal Muscular Atrophy (SMA) is caused by the loss of the SMN1 gene. A nearly identical gene, SMN2, is present in all patients with SMA; however, a single nucleotide difference leads to the predominant skipping of exon 7 during splicing, resulting in a truncated, non-functional SMN protein.[3][9][11][12] Small molecules that promote the inclusion of SMN2 exon 7, such as Risdiplam, have been successfully developed as therapies for SMA.[11][13] These molecules typically bind to the pre-mRNA and stabilize the interaction of splicing enhancers, leading to increased production of full-length, functional SMN protein.[9]

B-cell lymphoma-extra large (Bcl-x)

The BCL2L1 gene, which encodes the Bcl-x protein, undergoes alternative splicing to produce two main isoforms with opposing functions: the anti-apoptotic Bcl-xL and the pro-apoptotic Bcl-xS.[8][14][15][16] In many cancers, there is an overexpression of the Bcl-xL isoform, which contributes to tumor cell survival and resistance to therapy.[17][18][19] Shifting the splicing of BCL2L1 pre-mRNA to favor the production of the Bcl-xS isoform is a promising anti-cancer strategy.[8][14][19]

Experimental Protocols for Characterizing a Novel Splicing Modulator

The following are detailed methodologies for key experiments that would be cited in the characterization of a compound like this compound.

Cell Culture and Treatment

-

Cell Lines: For studying SMN2 splicing, human fibroblast cell lines derived from SMA patients or HEK293 cells with an SMN2 minigene reporter are commonly used. For Bcl-x splicing, cancer cell lines such as HeLa (cervical cancer), PC-3 (prostate cancer), or MCF-7 (breast cancer) are suitable models.

-

Compound Preparation: A stock solution of this compound would be prepared in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM).

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). The treatment duration will vary depending on the assay, typically ranging from 24 to 72 hours.

Analysis of Alternative Splicing by RT-PCR

-

RNA Extraction: Total RNA is isolated from treated and untreated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.

-

Reverse Transcription (RT): First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Thermo Fisher Scientific) and oligo(dT) or random hexamer primers.

-

Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using primers that flank the alternatively spliced exon of interest (e.g., SMN2 exon 7 or the alternative 5' splice sites of Bcl-x).

-

Gel Electrophoresis: The PCR products are resolved on a 2-3% agarose gel or a polyacrylamide gel. The different splice isoforms will appear as distinct bands of different sizes.

-

Quantification: The intensity of the bands corresponding to each isoform is quantified using densitometry software (e.g., ImageJ). The percentage of exon inclusion or the ratio of isoforms is then calculated.

Quantitative Real-Time PCR (qPCR)

-

Primer and Probe Design: For more precise quantification, qPCR is performed using primers and probes specific for each splice isoform.

-

Reaction Setup: qPCR reactions are set up in triplicate using a commercial master mix (e.g., TaqMan Fast Advanced Master Mix, Thermo Fisher Scientific), the cDNA template, and the specific primer/probe sets.

-

Data Analysis: The relative expression of each isoform is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the protein isoforms of interest (e.g., anti-SMN, anti-Bcl-xL, anti-Bcl-xS) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Minigene Reporter Assays

-

Constructs: A minigene construct containing the exon of interest and its flanking intronic sequences is cloned into an expression vector.

-

Transfection: The minigene plasmid is transfected into cells (e.g., HEK293T) using a suitable transfection reagent.

-

Treatment and Analysis: After 24 hours, the transfected cells are treated with the compound of interest. RNA is then extracted, and the splicing pattern of the minigene transcript is analyzed by RT-PCR. This allows for the study of splicing in a simplified and controlled system.

Data Presentation: Summarized Quantitative Data

The following tables illustrate how quantitative data for a hypothetical splicing modulator could be structured for clear comparison.

Table 1: Effect of this compound on SMN2 Exon 7 Inclusion

| This compound Concentration (µM) | % Exon 7 Inclusion (mRNA) | Fold Change in Full-Length SMN Protein |

| 0 (Vehicle) | 15 ± 2.1 | 1.0 |

| 0.1 | 25 ± 3.5 | 1.8 ± 0.2 |

| 1 | 48 ± 4.2 | 3.5 ± 0.4 |

| 10 | 65 ± 5.1 | 5.2 ± 0.6 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Bcl-x Splice Isoform Ratio in PC-3 Cells

| This compound Concentration (µM) | Bcl-xS / (Bcl-xL + Bcl-xS) mRNA Ratio | Fold Change in Bcl-xS Protein |

| 0 (Vehicle) | 0.12 ± 0.03 | 1.0 |

| 0.5 | 0.28 ± 0.05 | 2.5 ± 0.3 |

| 2 | 0.55 ± 0.06 | 5.1 ± 0.7 |

| 5 | 0.72 ± 0.08 | 8.3 ± 1.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the study of alternative splicing modulators.

Caption: Experimental workflow for characterizing a novel splicing modulator.

Caption: Modulation of SMN2 splicing by a small molecule.

Caption: Shifting Bcl-x splicing to induce apoptosis.

Conclusion

The modulation of alternative splicing by small molecules is a powerful therapeutic strategy with the potential to address a wide range of diseases. While specific data on "this compound" is not currently in the public domain, the principles and experimental approaches outlined in this guide provide a robust framework for the investigation and characterization of any novel splicing modulator. The ability to precisely control the splicing of key disease-related genes holds immense promise for the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting RNA splicing modulation: new perspectives for anticancer strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternative Splicing Role in New Therapies of Spinal Muscular Atrophy [mdpi.com]

- 4. Targeting splicing factors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms and Regulation of Alternative Pre-mRNA Splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of alternative splicing and its regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic modulation of RNA splicing in malignant and non-malignant disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alternative splicing of BCL-X and implications for treating hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Comprehensive analysis across SMN2 excludes DNA methylation as an epigenetic biomarker for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Patient-specific responses to SMN2 splice-modifying treatments in spinal muscular atrophy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacology of Modulators of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The DNA Damage Response Pathway Regulates the Alternative Splicing of the Apoptotic Mediator Bcl-x - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modification of BCLX pre-mRNA splicing has antitumor efficacy alone or in combination with radiotherapy in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 3,4-Diamino-N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methylbenzenesulfonamide (3,4-DAA) for Research Applications

For Research Use Only. Not for human or veterinary use.

Introduction

This document provides a detailed protocol for the synthesis of 3,4-diamino-N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methylbenzenesulfonamide (3,4-DAA), a novel sulfonamide derivative with potential applications in drug discovery and development. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 3,4-diaminophenyl moiety is a key pharmacophore in various biologically active molecules. This protocol outlines a two-step synthetic route commencing from commercially available starting materials.

The potential biological activities of benzenesulfonamide derivatives are diverse. They have been reported to act as inhibitors of various enzymes, including acetylcholinesterase, α-glucosidase, and carbonic anhydrase. Some have also demonstrated effects on the cardiovascular system, potentially through the blockade of calcium channels. The primary mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase, a crucial enzyme in the bacterial folate synthesis pathway.

This application note provides detailed experimental procedures, data tables for expected yields and purity, and diagrams illustrating the synthetic workflow and potential biological signaling pathways of this compound.

Synthetic Scheme

The synthesis of this compound is proposed to proceed via a two-step route:

-

Step 1: Sulfonamide Formation. Reaction of N-methyl-2-(3,4-dimethoxyphenyl)ethanamine with 3,4-dinitrobenzenesulfonyl chloride to yield N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3,4-dinitrobenzenesulfonamide.

-

Step 2: Reduction of Dinitro Groups. Catalytic hydrogenation of the dinitro intermediate to afford the final product, 3,4-diamino-N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methylbenzenesulfonamide.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of N-methyl-2-(3,4-dimethoxyphenyl)ethanamine (Starting Material)

A detailed protocol for the synthesis of this starting material can be found in the literature. One common method involves the reductive amination of 3,4-dimethoxyphenylacetone with methylamine.

Protocol 2: Proposed Synthesis of 3,4-Dinitrobenzenesulfonyl Chloride (Intermediate)

This protocol is based on the Sandmeyer reaction, a standard method for converting aromatic amines to various functional groups.[1][2][3]

-

Diazotization of 3,4-Dinitroaniline:

-

In a flask equipped with a stirrer and cooled to 0-5 °C in an ice-salt bath, add a solution of 3,4-dinitroaniline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Conversion to Sulfonyl Chloride: